![molecular formula C18H24N2O4S B2575297 Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate CAS No. 2034620-49-8](/img/structure/B2575297.png)
Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as EITP and belongs to the class of piperidine derivatives. EITP is a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Wirkmechanismus
EITP inhibits the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is essential for cognitive function, and the inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels improves cognitive function and reduces the formation of beta-amyloid plaques.
Biochemical and Physiological Effects
EITP has been shown to improve cognitive function in animal models of Alzheimer's disease. It also reduces the formation of beta-amyloid plaques and decreases oxidative stress in the brain. EITP has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
EITP has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in cognitive function. EITP is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EITP has some limitations for lab experiments. It is a relatively new compound, and its long-term safety profile is unknown. Additionally, EITP has a short half-life, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on EITP. One direction is to investigate the safety and efficacy of EITP in clinical trials for the treatment of Alzheimer's disease. Another direction is to explore the potential use of EITP in the treatment of other neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of EITP and its potential interactions with other compounds. Overall, EITP has significant potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of EITP involves a multistep process that includes the reaction of isonicotinic acid with tetrahydrothiophene, followed by the reaction with piperidine-4-carboxylic acid, and finally, the esterification with ethanol. The final product is obtained after purification through column chromatography. The yield of EITP is around 60%, and the purity is above 98%.
Wissenschaftliche Forschungsanwendungen
EITP has been extensively studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that affects millions of people worldwide. The primary pathological hallmark of Alzheimer's disease is the accumulation of beta-amyloid plaques in the brain. EITP has been shown to inhibit the formation of beta-amyloid plaques and reduce the cognitive impairment associated with Alzheimer's disease in animal models.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-2-23-18(22)13-4-8-20(9-5-13)17(21)14-3-7-19-16(11-14)24-15-6-10-25-12-15/h3,7,11,13,15H,2,4-6,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRKHXSJDPQBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.